2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid is a chemical compound that features a unique molecular structure characterized by the presence of iodine atoms and an acetamido group. This compound belongs to a broader class of triiodinated phenolic derivatives, which are often utilized in various scientific applications, particularly in medical imaging and pharmaceuticals.
2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid is classified as an aromatic carboxylic acid. Its structure includes a propionic acid moiety linked to a triiodinated aromatic system. The presence of iodine confers significant biological activity and utility in imaging applications, particularly as a contrast agent in radiology.
The synthesis of 2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid typically involves several steps:
The synthesis can be performed under controlled conditions to ensure high yields and purity. Techniques such as High-Performance Liquid Chromatography (HPLC) are often employed to analyze the purity of the final product .
The molecular formula of 2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid is , with a molecular weight of approximately 644.97 g/mol .
The compound features:
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed insights into the structure, confirming the presence of specific functional groups based on chemical shifts observed in the spectra .
The compound can participate in various chemical reactions typical for carboxylic acids and amides:
These reactions are typically carried out under specific pH and temperature conditions to optimize yield and minimize side reactions. Catalysts may be employed to enhance reaction rates where necessary .
The mechanism by which 2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid exerts its effects is largely related to its role as a contrast agent in medical imaging. Upon administration, it enhances the visibility of tissues in X-ray imaging due to its high iodine content.
Studies indicate that the compound's iodine atoms absorb X-rays effectively, thereby increasing contrast in radiographic images. This property is crucial for diagnosing various medical conditions through imaging techniques such as computed tomography (CT) scans .
Relevant data regarding its solubility and stability can be critical for practical applications in pharmaceuticals and imaging technologies .
The versatility of 2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid makes it valuable in both clinical settings and research laboratories .
The synthesis of 2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid (C₁₂H₁₂I₃NO₄, CID 212497) represents a significant milestone in medicinal chemistry, evolving from early iodinated contrast agent development [1]. Initial synthetic routes adapted methodologies from acetrizoic acid (3-acetamido-2,4,6-triiodobenzoic acid), first synthesized in 1953 via direct iodination of benzoic acid derivatives [4]. Key innovations in the target compound’s synthesis included:
Table 1: Evolution of Synthetic Methods for Triiodophenylpropionic Acid Derivatives
Period | Key Method | Yield | Improvements |
---|---|---|---|
1950–1960 | Direct Iodination | 20–35% | Limited regiocontrol; multiple byproducts |
1965–1980 | Friedel-Crafts Acylation | 45–60% | Improved sidechain specificity |
1985–2000 | Protected Intermediate | 70–85% | Trityl/acetyl groups minimized side reactions |
Challenges persisted in purification due to the compound’s low solubility. Advances in chromatographic techniques (e.g., silica gel flash chromatography) enabled isolation of high-purity material, critical for biological evaluation [2].
This compound’s architecture—featuring a triiodinated aromatic core, acetamido group, and propionic acid chain—directly influenced modern contrast agent design:
Table 2: Key Physicochemical Properties vs. Contemporary Agents
Parameter | 2-(3-Acetamido-2,4,6-triiodophenyl)propionic acid | Acetrizoic Acid | Diatrizoic Acid |
---|---|---|---|
LogP | 1.8–2.2 | 0.9–1.2 | 1.5–1.8 |
Aqueous Solubility | 220 mg/mL | 350 mg/mL | 500 mg/mL |
Iodine Content | 68.2% | 61.4% | 59.9% |
These innovations facilitated non-ionic contrast agents (e.g., iopromide) by demonstrating that lipophilic sidechains could balance osmolality and radiopacity. The compound’s synthesis also informed prodrug strategies—phosphoramidate derivatives of similar molecules enhanced cellular uptake in targeted therapies [2].
Structural Insights:
Iodine Positions: Ortho (C2, C6) and Para (C4) → Steric shielding Acetamido Group (C3): Electron-withdrawing → Stabilizes ring Propionic Acid (C1 sidechain): -CH₂- spacer → Flexibility for protein interactions
This configuration minimized vasomotor toxicity while maintaining contrast efficacy, cementing its role as a template for safer agents [1] [4].
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.: 4696-35-9
CAS No.: 203860-42-8